molecular formula C30H35F2N3O2 B1683349 2,4,6-Cycloheptatrien-1-one, 7-((4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)methyl)-2-((2-hydroxyethyl)amino)-4-(1-methylethyl)- CAS No. 142223-92-5

2,4,6-Cycloheptatrien-1-one, 7-((4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)methyl)-2-((2-hydroxyethyl)amino)-4-(1-methylethyl)-

Cat. No.: B1683349
CAS No.: 142223-92-5
M. Wt: 507.6 g/mol
InChI Key: UVPCKMJVJLKETQ-UHFFFAOYSA-N
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Description

U 92032: is a chemical compound known for its role as a T-channel antagonist and antioxidant. It inhibits lipid peroxidation, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of U 92032 involves multiple steps, including the use of specific reagents and catalysts. Detailed synthetic routes and reaction conditions are proprietary and often customized based on the desired purity and yield .

Industrial Production Methods: Industrial production of U 92032 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: U 92032 undergoes various chemical reactions, including:

    Oxidation: U 92032 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

    Substitution: U 92032 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms of U 92032 .

Mechanism of Action

U 92032 exerts its effects by blocking T-type calcium channels. This inhibition reduces calcium influx into cells, which can modulate various cellular processes. The compound’s antioxidant properties also contribute to its ability to inhibit lipid peroxidation, protecting cells from oxidative damage .

Comparison with Similar Compounds

    Methylphenylsuccinimide: Another T-channel antagonist used in epilepsy research.

    Methsuximide: A succinimide derivative with similar properties to U 92032.

Uniqueness: U 92032 is unique due to its higher potency and specificity as a T-channel antagonist compared to other similar compounds. It has shown greater efficacy in reducing epileptiform activity and has a distinct mechanism of action that sets it apart from other T-channel antagonists .

Properties

CAS No.

142223-92-5

Molecular Formula

C30H35F2N3O2

Molecular Weight

507.6 g/mol

IUPAC Name

7-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-2-(2-hydroxyethylamino)-4-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C30H35F2N3O2/c1-21(2)24-3-4-25(30(37)28(19-24)33-13-18-36)20-34-14-16-35(17-15-34)29(22-5-9-26(31)10-6-22)23-7-11-27(32)12-8-23/h3-12,19,21,29,36H,13-18,20H2,1-2H3,(H,33,37)

InChI Key

UVPCKMJVJLKETQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C(=O)C(=C1)NCCO)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Canonical SMILES

CC(C)C1=CC=C(C(=O)C(=C1)NCCO)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Appearance

Solid powder

142223-92-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-((4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)methyl)-2-((2-hydroxyethyl)amino)-4-(1-methylethylethyl)-2,4,6-cycloheptatrien-1-one
U 92032
U-92032

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Cycloheptatrien-1-one, 7-((4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)methyl)-2-((2-hydroxyethyl)amino)-4-(1-methylethyl)-
Reactant of Route 2
Reactant of Route 2
2,4,6-Cycloheptatrien-1-one, 7-((4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)methyl)-2-((2-hydroxyethyl)amino)-4-(1-methylethyl)-
Reactant of Route 3
Reactant of Route 3
2,4,6-Cycloheptatrien-1-one, 7-((4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)methyl)-2-((2-hydroxyethyl)amino)-4-(1-methylethyl)-
Reactant of Route 4
Reactant of Route 4
2,4,6-Cycloheptatrien-1-one, 7-((4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)methyl)-2-((2-hydroxyethyl)amino)-4-(1-methylethyl)-
Reactant of Route 5
2,4,6-Cycloheptatrien-1-one, 7-((4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)methyl)-2-((2-hydroxyethyl)amino)-4-(1-methylethyl)-
Reactant of Route 6
Reactant of Route 6
2,4,6-Cycloheptatrien-1-one, 7-((4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)methyl)-2-((2-hydroxyethyl)amino)-4-(1-methylethyl)-

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